molecular formula C10H12N2O4 B1353856 Ethyl 4-(methylamino)-3-nitrobenzoate CAS No. 71254-71-2

Ethyl 4-(methylamino)-3-nitrobenzoate

Cat. No.: B1353856
CAS No.: 71254-71-2
M. Wt: 224.21 g/mol
InChI Key: VBBWOFYWXQZACX-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-3-nitrobenzoate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Cancer Activity

Ethyl 4-(methylamino)-3-nitrobenzoate has been utilized as a starting material in the synthesis of new heterocyclic compounds. For instance, a study by Liu et al. (2019) demonstrates the synthesis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate using this compound. This compound showed potential anti-cancer activity against human gastric cancer cell lines, highlighting its significance in medicinal chemistry research (Liu et al., 2019).

Role in Synthesizing Anticoagulants

This compound is also a key intermediate in the synthesis of dabigatran etexilate, an anticoagulant medication. Chen Guohua (2013), Huansheng Cheng (2013), and Yumin Duan (2010) described various methods for synthesizing dabigatran etexilate starting from this compound. These studies contribute to the development of more efficient and cost-effective methods for producing important pharmaceutical compounds (Chen Guohua, 2013), (Cheng Huansheng, 2013), (Duan Yumin, 2010).

Crystal Structure Analysis

The compound has been subject to crystal structure analysis as well. For example, Narendra Babu et al. (2009) conducted a study on the crystal structure of ethyl 4-butylamino-3-nitrobenzoate, which is closely related to this compound. This kind of research is crucial for understanding the physical and chemical properties of compounds, which is essential in the development of new drugs and materials (Narendra Babu et al., 2009).

Third-Order Nonlinear Optical Properties

This compound derivatives have also been studied for their potential in photonic applications. A study by Nair et al. (2022) on substituted hydrazones, which are derivatives of this compound, investigated their third-order nonlinear optical properties. This research is significant for the development of new materials for photonic devices, showcasing the compound's relevance in materials science (Nair et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets

Mode of Action

It’s known that similar compounds can interact with their targets in a variety of ways, such as binding to receptors or enzymes, altering their function . More research is required to fully understand the specific interactions of this compound.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways

Pharmacokinetics

Similar compounds have been found to have varying bioavailability and are metabolized in the liver . More research is needed to understand the specific ADME properties of this compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level

Action Environment

The action, efficacy, and stability of Ethyl 4-(methylamino)-3-nitrobenzoate can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the activity and stability of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.

Properties

IUPAC Name

ethyl 4-(methylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-8(11-2)9(6-7)12(14)15/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBWOFYWXQZACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500305
Record name Ethyl 4-(methylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71254-71-2
Record name Ethyl 4-(methylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-fluoro-3-nitrobenzoate (10.0 g, 46.9 mmol) prepared in the Step 1-1-1 was dissolved in methanol (40 ml), and triethylamine (10 ml, 70.4=01) was added thereto. Under an ice cooling, a 40% methylamine-methanol solution (5.50 g, 70.4 mmol) was added to the mixture. After the resulting mixture was stirred for one hour under an ice cooling, ice water was added thereto. The precipitate was separated by filtration and washed with water. The washed product was subjected to through circulation drying overnight to give the title compound (10.4 g, 99%) as a yellow powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
methylamine methanol
Quantity
5.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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